Product packaging for 7-Methyl-5-azaspiro[2.4]heptan-7-ol(Cat. No.:)

7-Methyl-5-azaspiro[2.4]heptan-7-ol

Cat. No.: B13911255
M. Wt: 127.18 g/mol
InChI Key: KYNLAPVRAGCLRD-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Molecular Design and Chemical Research

Spirocyclic systems are of profound interest in molecular design due to their inherent three-dimensionality. nih.gov Unlike flat, aromatic structures, the rigid, spiro-fused framework allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This structural rigidity also often results in improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of effective pharmaceuticals. The introduction of a spirocyclic motif can be a key strategy to explore new chemical space and secure intellectual property for novel drug candidates.

Overview of Nitrogen-Containing Spirocyclic Architectures and Their Unique Stereochemical Properties

The incorporation of a nitrogen atom into a spirocyclic system, creating an azaspirocycle, introduces a host of advantageous properties. The presence of the nitrogen atom can modulate the basicity and polarity of the molecule, influencing its pharmacokinetic profile. nih.gov Furthermore, the spiro-fusion of a cyclopropane (B1198618) ring with a pyrrolidine (B122466) ring, as seen in the azaspiro[2.4]heptane framework, creates a conformationally constrained system. This rigidity is a key feature, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher potency. The stereochemistry of these systems is also of critical importance, as different stereoisomers can exhibit vastly different biological activities. The ability to control the stereochemistry at the spiro-center and other chiral centers within the molecule is a significant focus of synthetic efforts in this area.

Contextualization of 7-Methyl-5-azaspiro[2.4]heptan-7-ol within Advanced Azaspiro[2.4]heptane Chemistry

While direct research on this compound is not extensively documented in publicly available literature, its structural components suggest its potential significance within the broader context of advanced azaspiro[2.4]heptane chemistry. The core 5-azaspiro[2.4]heptane scaffold is a recognized "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The addition of a methyl group and a hydroxyl group at the C7 position introduces specific functionalities. The tertiary alcohol of this compound could act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules. The methyl group can provide beneficial steric interactions within a binding pocket. The true significance of this specific compound lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. Its close analogue, 7-amino-7-methyl-5-azaspiro[2.4]heptane, has been incorporated into potent antibacterial agents, highlighting the therapeutic potential of this substituted spirocyclic system. nih.gov

Research Landscape and Emerging Trends in Spiro-Azacyclic Compound Investigations

The investigation of spiro-azacyclic compounds is a rapidly evolving field. A significant trend is the development of stereoselective synthetic methods to access enantiomerically pure spirocyclic building blocks. nih.govbeilstein-journals.org This is crucial as the biological activity of chiral molecules is often dependent on their specific stereoisomer. For instance, the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane has been a key step in the development of novel quinolone antibacterial agents. nih.gov

Furthermore, the 5-azaspiro[2.4]heptane framework is being explored for a wide range of therapeutic applications beyond antibacterial agents. Research has shown that derivatives of this scaffold can act as potent and selective dopamine (B1211576) D3 receptor antagonists, which have potential in the treatment of various central nervous system disorders. nih.gov Another notable application is in the development of antiviral drugs, where the related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid serves as a key intermediate in the synthesis of the hepatitis C virus (HCV) NS5A inhibitor, ledipasvir (B612246). mdpi.com

The table below provides a summary of key 5-azaspiro[2.4]heptane derivatives and their documented applications, illustrating the versatility of this chemical framework.

Compound NameApplication/Significance
(S)-7-amino-5-azaspiro[2.4]heptaneIntermediate for quinolone antibacterial agents nih.gov
1,2,4-Triazolyl 5-azaspiro[2.4]heptanesPotent and selective dopamine D3 receptor antagonists nih.gov
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidKey intermediate in the synthesis of the antiviral drug ledipasvir mdpi.com
7-((7S)-7-Amino-7-methyl-5-azaspiro(2.4)heptan-5-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acidPotent antibacterial agent nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B13911255 7-Methyl-5-azaspiro[2.4]heptan-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

7-methyl-5-azaspiro[2.4]heptan-7-ol

InChI

InChI=1S/C7H13NO/c1-6(9)4-8-5-7(6)2-3-7/h8-9H,2-5H2,1H3

InChI Key

KYNLAPVRAGCLRD-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC12CC2)O

Origin of Product

United States

Advanced Synthetic Strategies for 7 Methyl 5 Azaspiro 2.4 Heptan 7 Ol and Analogous Azaspiro 2.4 Heptane Derivatives

Retrosynthetic Analysis of the 7-Methyl-5-azaspiro[2.4]heptan-7-ol Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals the critical bond disconnections and strategic considerations necessary for its synthesis. The spirocyclic nature of the scaffold, where the cyclopropane (B1198618) and pyrrolidine (B122466) rings share a single carbon atom, dictates the primary synthetic challenges.

The most logical retrosynthetic approach involves disconnecting the three-membered cyclopropane ring from the five-membered pyrrolidine ring. This identifies the formation of the spiro-fused cyclopropane as the key strategic bond formation.

Primary Disconnection: The C4-C6 and C4-C7 bonds of the spiro[2.4]heptane system are disconnected. This disconnection points to a cyclopropanation reaction of a 4-methylene-proline derivative as the final key step in assembling the spirocyclic core. google.com

Strategic Bond Formation: The core of the synthetic strategy relies on the [2+1] cycloaddition of a carbene or carbenoid equivalent to an exocyclic double bond on a proline precursor. This approach is advantageous as it allows for the stereochemistry of the proline ring to be established prior to the challenging cyclopropanation step.

A secondary disconnection can be envisioned within the pyrrolidine ring itself, suggesting its formation from an acyclic precursor. For instance, an intramolecular cyclization of a suitably functionalized amine could form the five-membered ring before the final cyclopropanation.

Based on the key disconnection pathways, the primary precursor for the synthesis of the this compound scaffold is a substituted 4-methylenepyrrolidine derivative. Specifically, for the target molecule, a suitable precursor would be a protected form of 4-methylene-L-proline. The synthesis of such precursors has been a subject of significant research, often starting from non-natural amino acids or involving stereoselective alkylation methods. mdpi.com

The synthesis of the analogous (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a component of ledipasvir (B612246), often starts from 4-methylene-substituted proline compounds. mdpi.comgoogle.com For this compound, the key precursor would be a 4-methylenepyrrolidine-2-carboxylate derivative, which can be further functionalized. The reagents required for the key cyclopropanation step are carbenoid precursors, such as diiodomethane (B129776) for the Simmons-Smith reaction or diazo compounds for metal-catalyzed cyclopropanation. wikipedia.orgwikipedia.org

Precursor TypeSpecific ExampleTarget Scaffold
Proline Derivativetert-butyl (S)-4-methyleneprolinate mdpi.com5-azaspiro[2.4]heptane-6-carboxylic acid
Pyrrolidine PrecursorEthyl 1-(2-aminoaceto)cyclopropanecarboxylate nih.gov(S)-7-amino-5-azaspiro[2.4]heptane
Cyclopropanating AgentDiiodomethane (CH₂I₂) wikipedia.orgCyclopropane Ring
Diazo CompoundDiazomethane (B1218177) (CH₂N₂) wikipedia.orgCyclopropane Ring

Methodologies for the Construction of the Spiro[2.4]heptane Core

The construction of the spiro[2.4]heptane core is most efficiently achieved through the cyclopropanation of an exocyclic alkene on a pre-formed five-membered ring. This section details two prominent methodologies: the Simmons-Smith reaction and diazo compound-mediated cyclopropanation.

Cyclopropanation reactions are chemical processes that generate cyclopropane rings. wikipedia.org In the context of spirocyclic synthesis, these reactions involve the addition of a one-carbon unit to a double bond that is part of a ring system, leading to the formation of the spiro junction.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity. wikipedia.org The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple. wikipedia.orgthermofisher.com

The key features of the Simmons-Smith reaction are:

Stereospecificity: The reaction is concerted, meaning the configuration of the starting alkene is preserved in the cyclopropane product. wikipedia.orgyoutube.com Groups that are cis on the alkene remain cis on the cyclopropane ring.

Directing Groups: The presence of nearby hydroxyl or amino groups can direct the carbenoid to a specific face of the double bond, allowing for high diastereoselectivity. marquette.edu This is particularly relevant in the synthesis of complex molecules where precise stereochemical control is required.

Modifications: Several modifications exist to improve reactivity and yield. The Furukawa modification uses diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, which can lead to better results for unfunctionalized alkenes. wikipedia.orgtcichemicals.com

The preparation of 4-spirocyclopropyl proline derivatives, which are direct precursors to the azaspiro[2.4]heptane core, frequently employs variations of the Simmons-Smith reaction, such as using Et₂Zn/ClCH₂I or Et₂Zn/CH₂I₂. google.com

Reagent SystemNameKey Features
CH₂I₂ + Zn(Cu)Simmons-Smith ReactionClassic method, stereospecific, directed by polar functional groups. wikipedia.orgthermofisher.com
CH₂I₂ + Et₂ZnFurukawa ModificationIncreased reactivity, good for a wide range of alkenes. wikipedia.orgtcichemicals.com
CHBr₂ or CH₂N₂ + ZnI₂Alternative ReagentsCheaper alternatives to the expensive diiodomethane. wikipedia.org

An alternative and powerful method for cyclopropanation involves the use of diazo compounds, such as diazomethane or ethyl diazoacetate, often in the presence of a transition metal catalyst. nih.govwiley.com The reaction generally proceeds through the formation of a metal-carbene intermediate. nih.gov

The process can be broken down into two main approaches:

Uncatalyzed Reaction: Some diazo compounds can react with alkenes via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate. This intermediate then undergoes thermal or photochemical decomposition, losing nitrogen gas (N₂) to yield the cyclopropane. wikipedia.org

Metal-Catalyzed Reaction: Transition metals like copper (Cu), rhodium (Rh), and ruthenium (Ru) are commonly used to catalyze the decomposition of diazo compounds. nih.govnih.gov This forms a metal-carbenoid species that then transfers the carbene unit to the alkene. This catalytic approach offers several advantages, including milder reaction conditions and the potential for high enantioselectivity by using chiral ligands. nih.gov

The versatility of this method allows for the synthesis of a wide variety of substituted cyclopropanes, as the functionality is derived from the specific diazo compound used. nih.gov For example, the reaction of an alkene with ethyl diazoacetate yields an ethyl cyclopropanecarboxylate. This method has been successfully applied to create cyclopropanes spiro-fused with various heterocyclic rings. mdpi.com

Catalyst TypeDiazo Compound ExampleKey Features
None (Thermal/Photochemical)DiazomethaneProceeds via a pyrazoline intermediate; can be non-selective. wikipedia.org
Copper (Cu) / Rhodium (Rh)Ethyl DiazoacetateCatalytic, milder conditions, broad substrate scope. nih.gov
Chiral Rhodium or Ruthenium ComplexesDonor-Acceptor Diazo CompoundsEnables highly enantioselective cyclopropanations. nih.gov

Intramolecular Cyclization Reactions for Spiro Ring Formation

The construction of the strained spirocyclic core of azaspiro[2.4]heptanes often relies on intramolecular cyclization, a powerful strategy where a single molecule containing all the necessary atoms undergoes ring closure. This approach is advantageous for forming the compact and rigid spiro[2.4]heptane system.

One prominent method involves the intramolecular alkylation of proline derivatives. In the synthesis of a key precursor, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a mono-alkylated intermediate is formed which then cyclizes in situ to create the desired pyrrolidine ring fused to the cyclopropane. mdpi.com This transformation highlights the efficiency of intramolecular processes where the proximity of the reacting groups, tethered by the molecular backbone, facilitates the ring-forming reaction. mdpi.com

Another powerful technique is the tandem intramolecular Prins cyclization/Schmidt reaction. While demonstrated for the construction of the related azaspiro nih.govnih.govnonane skeleton, the principle is applicable to other azaspirocycles. scilit.comnih.gov This cascade process, often promoted by a Lewis acid like titanium tetrachloride (TiCl₄), first involves the cyclization of an unsaturated alcohol onto an azide-containing moiety (Prins cyclization), followed by a Schmidt reaction to form the nitrogen-containing ring. scilit.comnih.gov Such cascade reactions are highly efficient, building complex polycyclic systems in a single operational step.

A general and scalable route to the 5-azaspiro[2.4]heptane core starts from 4-hydroxyproline. google.com The synthesis involves the oxidation of the hydroxyl group to a ketone, followed by an olefination reaction (e.g., Wittig reaction) to form an exocyclic methylene (B1212753) group. google.com The crucial spirocyclopropane ring is then installed via a cyclopropanation reaction, a classic example of intramolecular ring formation on a pre-existing cyclic structure. google.com

Cyclization Strategy Key Precursor Type Promoting Reagent/Condition Resulting Structure Reference
Intramolecular AlkylationProline derivative with an allylic bromide side chainChloroform (solvent), room temperature5-Azaspiro[2.4]heptane mdpi.com
Prins/Schmidt ReactionUnsaturated alcohol with an azide (B81097) groupTiCl₄ (Lewis Acid)Azaspiro nih.govnih.govnonane scilit.comnih.gov
Cyclopropanation4-Exocyclic methylene proline derivativeSimmons-Smith (e.g., Et₂Zn/CH₂I₂)5-Azaspiro[2.4]heptane google.com

Multi-Component Reactions for Concurrent Ring Closure

Multi-component reactions (MCRs) represent a paradigm of efficiency in chemical synthesis, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. preprints.orgmdpi.com This strategy is prized for its atom economy, reduction of intermediate isolation steps, and ability to rapidly generate molecular complexity. preprints.orgbeilstein-journals.org

While specific MCRs for this compound are not extensively documented, established MCRs like the Ugi and Hantzsch reactions provide a blueprint for how such a synthesis could be conceived. beilstein-journals.orgnih.gov

The Ugi four-component reaction (U-4CR) , for example, classically combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide. beilstein-journals.org A hypothetical Ugi-type reaction for an azaspiro[2.4]heptane precursor could involve:

A ketone bearing a cyclopropyl (B3062369) group (e.g., 1-acetylcyclopropan-1-ol).

An amine (e.g., ammonia (B1221849) or a primary amine).

A carboxylic acid.

An isocyanide.

The resulting Ugi adduct could be designed to undergo a subsequent intramolecular cyclization to form the desired azaspirocyclic ring system. The versatility of the Ugi reaction allows for the incorporation of diverse functional groups, making it a powerful tool for creating libraries of complex molecules. beilstein-journals.org

The Hantzsch dihydropyridine (B1217469) synthesis is another classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine ring. nih.gov While this reaction typically forms a six-membered ring, its principles of convergent bond formation could inspire novel MCRs tailored for the synthesis of five-membered aza-rings fused in a spirocyclic fashion.

MCR Type Typical Components Core Scaffold Formed Potential Application for Azaspirocycles Reference
Ugi ReactionKetone, Amine, Carboxylic Acid, Isocyanideα-AcylaminoamideSynthesis of a linear precursor with all necessary atoms for subsequent cyclization. beilstein-journals.orgnih.gov
Passerini ReactionKetone, Carboxylic Acid, Isocyanideα-AcyloxycarboxamideSimilar to Ugi, creates a highly functionalized acyclic intermediate. baranlab.org
Hantzsch SynthesisAldehyde, β-Ketoester (2 eq.), AmmoniaDihydropyridinePrinciples could be adapted for novel azaspirocycle-forming MCRs. nih.gov
Strecker SynthesisAldehyde, Amine, Cyanideα-AminonitrileCould be used to form a key intermediate that undergoes further transformation and cyclization. mdpi.comnih.gov

Stereoselective and Enantioselective Synthetic Routes

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern drug discovery, as different enantiomers of a chiral molecule can have vastly different biological activities. Asymmetric catalysis and chiral auxiliary-mediated strategies are the cornerstones of enantioselective synthesis, enabling the production of a single desired enantiomer. wikipedia.orgfrontiersin.org

Asymmetric Catalysis in Spiro-Azacyclic Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. frontiersin.orgyoutube.com This approach is elegant and highly sought after for its efficiency and atom economy.

Palladium-Catalyzed Cycloadditions

Palladium catalysis is a powerful tool for forming carbon-carbon bonds and has been successfully applied to the enantioselective synthesis of spirocycles. rsc.orgvu.nl A notable strategy involves the palladium-catalyzed cycloaddition of 1,4-dipoles with various acceptors. nih.gov This method provides access to a diverse array of chiral spiro[2.4]heptanes with high yield and selectivity. nih.gov

The process uses a ligated palladium catalyst to control the intermolecular reactivity of an aliphatic 1,4-dipole, which is generated in situ. nih.gov The choice of ligand is crucial as it influences the stereochemical outcome of the reaction. This atom-economic process allows for the construction of the spiro[2.4]heptane skeleton in a single, highly controlled step. nih.govresearchgate.net

Catalyst System Reactants Product Type Key Feature Reference
Pd(0) with Chiral LigandAliphatic 1,4-Dipole Precursor + Alkene AcceptorChiral Spiro[2.4]heptaneLigand-controlled modulation of dipole reactivity and enantioselectivity. nih.gov
Pd₂(dba)₃ / PPh₃Vinylaziridine + CO₂5-VinyloxazolidinoneSynthesis of a related heterocyclic structure under mild conditions. mdpi.com
Phase-Transfer Catalysis for Chiral Induction

Phase-transfer catalysis (PTC) is an environmentally friendly method that uses a catalyst (the phase-transfer agent) to shuttle a reactant from an aqueous phase to an organic phase (or vice versa), where the reaction occurs. buchler-gmbh.com When a chiral phase-transfer catalyst is used, it can create a chiral environment around the reactants, inducing high enantioselectivity. buchler-gmbh.comnih.gov

Cinchona alkaloids and their derivatives are a privileged class of chiral phase-transfer catalysts. buchler-gmbh.com A highly effective enantioselective synthesis of an N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid utilizes a chinchonidine-derived catalyst. mdpi.com The key step is a one-pot double allylic alkylation of a glycine (B1666218) imine analog. mdpi.com The reaction proceeds with high yield (71%) and excellent enantioselectivity (95:5 enantiomeric ratio) under optimized conditions, demonstrating the power of PTC for constructing complex chiral scaffolds. mdpi.com

Catalyst Reaction Type Substrates Yield Enantiomeric Ratio (e.r.) Reference
Chinchonidine DerivativeDouble Allylic Alkylation / CyclizationGlycine Imine + Dibromide71%95:5 mdpi.com
Quaternary Ammonium SaltAsymmetric AlkylationProtected Glycine Derivative + Alkyl HalideHighHigh nih.gov

Chiral Auxiliary-Mediated Strategies

In this strategy, a chiral auxiliary—a stereogenic group that is temporarily incorporated into the starting material—directs the stereochemical outcome of a reaction. wikipedia.org After the key bond-forming step, the auxiliary is removed, having served its purpose of inducing chirality in the product molecule. wikipedia.org

Well-known examples include Evans' oxazolidinone auxiliaries and pseudoephedrine-based auxiliaries. wikipedia.orgnih.govresearchgate.net For the synthesis of a chiral azaspiro[2.4]heptane derivative, one could envision attaching a chiral auxiliary like an Evans oxazolidinone to a proline-based precursor. wikipedia.orgresearchgate.net The steric bulk of the auxiliary would then direct an alkylation or an aldol (B89426) reaction to occur from a specific face of the molecule, thereby setting the desired stereocenter(s). Subsequent cleavage of the auxiliary would yield the enantiomerically enriched azaspirocycle. wikipedia.org This method is robust and has been used in the synthesis of numerous complex natural products. researchgate.netresearchgate.net

Chiral Auxiliary Typical Application Mechanism of Control Key Advantage Reference
Evans' OxazolidinonesAldol Reactions, AlkylationsSteric hindrance from substituents directs the approach of the electrophile.High diastereoselectivity, reliable and well-studied. wikipedia.orgresearchgate.net
PseudoephenamineAlkylations (especially for quaternary centers)Forms a rigid chelated enolate intermediate that blocks one reaction face.Excellent stereocontrol, crystalline derivatives. nih.gov
CamphorsultamDiels-Alder Reactions, AlkylationsSteric shielding of one face of the enolate or dienophile.High levels of asymmetric induction. researchgate.net
BINOLAlkylation of Glycine DerivativesForms an axially chiral environment to control stereochemistry.Effective for creating uncommon α-amino acids. wikipedia.org

Enantioselective Hydrogenation Approaches

A crucial strategy for obtaining enantiomerically pure azaspiro[2.4]heptane derivatives is through the asymmetric hydrogenation of a suitable precursor. Research has demonstrated that the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates can be achieved. nih.gov This reaction serves as a key step in the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety, which is a component of certain quinolone antibacterial agents. nih.gov

The process utilizes a ruthenium-based catalyst, specifically [RuCl(benzene)(S)-SunPhos]Cl, to achieve high levels of enantioselectivity. nih.gov The reaction yields the corresponding amino alcohol with up to 98.7% enantiomeric excess (ee). nih.gov This intermediate can then be further transformed through a sequence of steps including methanesulfonation, azidation, reduction, deprotection, and cyclization to afford the desired (S)-7-amino-5-azaspiro[2.4]heptane. nih.gov

Table 1: Enantioselective Hydrogenation of a Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate

Catalyst Substrate Product Enantiomeric Excess (ee) Reference

Diastereoselective Control in Ring-Forming Reactions

Achieving diastereoselective control is paramount when constructing the multiple stereocenters inherent in substituted azaspiro[2.4]heptane rings. The formation of the spirocyclic system often involves cyclization reactions where the spatial arrangement of substituents is critical. For instance, the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral agent ledipasvir, relies on stereoselective transformations. mdpi.com

One approach involves a catalytic, enantioselective preparation of an (S)-4-methyleneproline scaffold, which is then converted to the desired azaspiro[2.4]heptane derivative. mdpi.com The initial stereocenter guides the formation of subsequent stereocenters during the ring-closing and functionalization steps. Furthermore, multicomponent 1,3-dipolar cycloaddition reactions have been developed for the stereoselective synthesis of spirocyclic pyrrolidines and related structures, employing catalysts to control the diastereoselectivity of the cycloadducts. nih.gov The choice of catalyst, substrate, and reaction conditions allows for the preferential formation of one diastereomer over others, which is essential for the synthesis of biologically active molecules. nih.gov

Introduction and Functionalization of the Aza-Nitrogen Moiety

The nitrogen atom in the 5-position is a key feature of the azaspiro[2.4]heptane core, and its introduction and subsequent functionalization are critical steps in the synthesis of derivatives.

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, including the pyrrolidine ring of the azaspiro[2.4]heptane system. wikipedia.orgnih.gov This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile. nih.gov Azomethine ylides can be generated in situ from the condensation of α-amino acids with aldehydes or ketones. nih.govfrontiersin.org

In the context of azaspiro[2.4]heptane synthesis, a plausible strategy involves the reaction of an azomethine ylide with a dipolarophile containing a cyclopropane ring, such as a methylenecyclopropane (B1220202) derivative. The cycloaddition would result in the direct formation of the spirocyclic pyrrolidine core. The reaction can be designed to be stereoselective, allowing for the control of the stereochemistry at the newly formed chiral centers. nih.govnih.gov

A modern and versatile method for the synthesis of saturated N-heterocycles is the Stannyl Amine Protocol (SnAP). SnAP reagents are aminotributylstannanes that react with aldehydes or ketones in a two-step process to form a variety of N-heterocyclic structures, including spirocyclic systems. This method is particularly useful for the synthesis of complex amines that are otherwise difficult to access.

The general procedure involves the initial formation of an imine from the SnAP reagent and a carbonyl compound. This is followed by an oxidative cyclization, often mediated by a copper catalyst, to yield the final saturated heterocycle. The use of a ketone as the substrate allows for the one-step synthesis of spirocyclic N-heterocycles, making this a potentially powerful strategy for the construction of the 5-azaspiro[2.4]heptane core.

Once the azaspiro[2.4]heptane ring system is formed, the nitrogen atom can be further functionalized through N-alkylation or N-acylation. These reactions are important for introducing various substituents that can modulate the biological activity and physicochemical properties of the molecule.

N-Acylation is commonly used to install protecting groups or to introduce amide functionalities. A frequent example is the protection of the nitrogen with a tert-butoxycarbonyl (Boc) group, which is achieved by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com This protecting group is stable under many reaction conditions but can be readily removed when desired.

N-Alkylation introduces alkyl groups onto the nitrogen atom. For example, the synthesis of 5-methyl-5-azaspiro[2.4]heptan-7-ol involves the methylation of the nitrogen atom. uni.lu This can be accomplished through various methods, such as reductive amination or by reacting the parent amine with an alkyl halide in the presence of a base. organic-chemistry.org

Functionalization at the C-7 Position (Methyl and Hydroxyl Groups)

The synthesis of the target compound, this compound, requires the specific introduction of both a methyl group and a hydroxyl group at the C-7 position. A logical synthetic approach would proceed through a ketone intermediate, namely a protected 5-azaspiro[2.4]heptan-7-one.

This ketone can then be subjected to a nucleophilic addition reaction with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium (B1224462). youtube.com The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the ketone. A subsequent aqueous workup protonates the resulting alkoxide, yielding the tertiary alcohol, this compound. youtube.com The presence of a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety in a known complex molecule further supports the feasibility of introducing a methyl group at the C-7 position. nih.gov

Table 2: Overview of Synthetic Strategies

Section Strategy Description
2.3.3 Enantioselective Hydrogenation Asymmetric hydrogenation of a ketone precursor to establish a chiral center.
2.3.4 Diastereoselective Ring-Formation Controlled formation of multiple stereocenters during cyclization.
2.4.1 1,3-Dipolar Cycloaddition Construction of the pyrrolidine ring using azomethine ylides.
2.4.2 Stannyl Amine Protocol (SnAP) Modern synthesis of spiro-N-heterocycles from ketones.
2.4.3 N-Alkylation / N-Acylation Functionalization of the nitrogen atom with alkyl or acyl groups.

Regioselective Introduction of Methyl Substituents

The precise placement of a methyl group on the azaspiro[2.4]heptane framework is a critical step in the synthesis of this compound. A common and effective strategy commences with the synthesis of a key intermediate, 5-azaspiro[2.4]heptan-7-one. This ketone provides a reactive handle for the regioselective introduction of the methyl group at the C7 position.

The most direct approach for this transformation is the nucleophilic addition of a methyl organometallic reagent to the carbonyl group of a suitably protected 5-azaspiro[2.4]heptan-7-one. Grignard reagents, such as methylmagnesium bromide (CH₃MgBr), and organolithium reagents, like methyllithium (CH₃Li), are powerful nucleophiles that readily attack the electrophilic carbon of the ketone. saskoer.cayoutube.com This reaction, upon aqueous workup, yields the desired tertiary alcohol, this compound. The nitrogen of the azaspirocycle is typically protected during this step to prevent side reactions. Common protecting groups include benzyl (B1604629) (Bn) or acetyl groups. appchemical.comchemicalbook.com

The synthesis of the precursor, 5-azaspiro[2.4]heptan-7-one, can be achieved through various routes, often starting from proline derivatives. google.com For instance, a multi-step sequence involving the transformation of a protected 4-oxoproline derivative can lead to the desired spirocyclic ketone.

Hydroxyl Group Introduction and Functional Group Interconversions

The introduction of the hydroxyl group to form this compound is intrinsically linked to the regioselective methylation described above. The addition of a methyl organometallic reagent to the 7-keto precursor directly furnishes the tertiary alcohol functionality. saskoer.ca

Functional group interconversions are pivotal in the synthesis of more complex analogues. For example, the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a key component in certain quinolone antibacterial agents, involves a series of transformations starting from a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate. nih.govacs.orgacs.org The process includes an asymmetric hydrogenation to establish the desired stereochemistry, followed by methanesulfonation, azidation, reduction, deprotection, and cyclization to form the spirocyclic amine. acs.org This highlights the versatility of the azaspiro[2.4]heptane scaffold and the array of chemical transformations it can undergo to produce diverse derivatives.

Convergent and Linear Synthesis Pathways for Complex Analogues

The construction of complex molecules containing the azaspiro[2.4]heptane core can be approached through either linear or convergent synthetic strategies.

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step construction of the target molecule from a single starting material. mdpi.comConceptually simpler to plan.Lower overall yields for long sequences, potential for failure at any step impacts the entire synthesis. mdpi.com
Convergent Synthesis Independent synthesis of fragments that are later combined to form the final product. google.comHigher overall yields, allows for parallel synthesis of fragments, easier purification of intermediates. google.comRequires more complex strategic planning to identify suitable fragments and coupling reactions.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance safety and efficiency. In the context of synthesizing azaspiro[2.4]heptane derivatives, several green chemistry principles can be applied.

The use of catalytic reactions, such as the palladium-catalyzed intramolecular cyclization of alkynyl carboxamides to form 5-azaspiro[2.4]heptan derivatives, is a key green approach. tandfonline.com Catalytic methods reduce the need for stoichiometric reagents, thereby minimizing waste. Similarly, asymmetric hydrogenation using ruthenium-based catalysts for the enantioselective synthesis of precursors to azaspiro[2.4]heptane analogues is a highly efficient and atom-economical process. nih.govacs.org

Another green consideration is the choice of solvents. While many organic reactions require traditional organic solvents, research is ongoing to replace them with more environmentally benign alternatives. Furthermore, process optimization to reduce the number of synthetic steps, minimize the use of protecting groups, and improve energy efficiency are all integral to developing more sustainable synthetic routes. google.com The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, can also significantly improve the greenness of a synthesis by reducing solvent usage and purification steps.

Comprehensive Structural Characterization and Stereochemical Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing ¹H or ¹³C NMR data for 7-Methyl-5-azaspiro[2.4]heptan-7-ol were found. Consequently, an analysis of its chemical environment, connectivity, stereochemistry, or conformational studies based on one-dimensional or two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) cannot be provided.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Detailed mass spectrometry data, including molecular formula confirmation and fragmentation pattern analysis for this compound, is not available in the public domain.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

No specific infrared or Raman spectroscopy data for this compound has been published, which is necessary for the identification of its functional groups.

X-ray Crystallography for Absolute and Relative Stereochemical Determination

Crystal Structure Analysis and Intermolecular Interactions

No crystallographic data for this compound has been deposited in crystallographic databases. Therefore, an analysis of its crystal structure, including unit cell parameters, space group, and the nature of intermolecular interactions such as hydrogen bonding and van der Waals forces, is not possible.

Confirmation of Chiral Purity and Configuration

Without a crystal structure from a single enantiomer, the absolute configuration of the chiral centers in this compound cannot be determined using X-ray crystallography. This technique is crucial for unambiguously assigning the (R) or (S) configuration of stereocenters.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Information regarding the chiroptical properties of this compound is absent from the scientific literature. Circular dichroism (CD) spectroscopy is a powerful technique for determining the enantiomeric excess and investigating the stereochemical features of chiral molecules in solution. However, no CD spectra for this specific compound have been published.

Conformational Analysis through Spectroscopic and Computational Methods

A detailed conformational analysis of this compound, which would involve a combination of spectroscopic techniques (like NMR) and computational modeling, has not been reported. Such studies are essential for understanding the molecule's preferred three-dimensional shapes and the energy barriers between different conformations.

Reactivity and Reaction Mechanisms of 7 Methyl 5 Azaspiro 2.4 Heptan 7 Ol

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group in 7-Methyl-5-azaspiro[2.4]heptan-7-ol is a focal point for a variety of chemical reactions. However, its reactivity is often moderated by significant steric hindrance imposed by the spirocyclic system and the adjacent methyl group.

Derivatization (e.g., Etherification, Esterification)

Derivatization of the tertiary hydroxyl group through etherification or esterification is challenging but achievable under specific conditions.

Etherification: The formation of an ether from a tertiary alcohol like this compound is generally not favored under standard Williamson ether synthesis conditions due to the steric bulk around the hydroxyl group, which hinders the approach of an alkyl halide. Alternative methods, such as using a strong acid catalyst with a primary alcohol, can lead to the formation of an ether, though this can also promote side reactions like dehydration. libretexts.org Iron(III)-catalyzed etherification has been shown to be effective for some tertiary alcohols. acs.org

Esterification: Direct esterification with a carboxylic acid under acidic conditions (Fischer esterification) is often inefficient for tertiary alcohols due to their propensity to undergo elimination (dehydration) in the presence of strong acids. nih.gov More effective methods for the esterification of tertiary alcohols involve the use of more reactive acylating agents such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. libretexts.org The reaction between tertiary alcohols and boric acid has also been investigated for esterification, though the products can be unstable. researchgate.net The rate of esterification for tertiary alcohols is notably slower than for primary or secondary alcohols. researchgate.netquora.com

Reaction Reagent(s) General Conditions Expected Product Notes
EtherificationR-X (Primary Alkyl Halide), Strong Base (e.g., NaH)Harsh conditions, often low yield7-Alkoxy-7-methyl-5-azaspiro[2.4]heptaneProne to elimination.
EtherificationR-OH (Primary Alcohol), Acid Catalyst (e.g., H₂SO₄, Fe(OTf)₃)Moderate to high temperatures7-Alkoxy-7-methyl-5-azaspiro[2.4]heptaneDehydration is a major side reaction. libretexts.orgacs.org
EsterificationR-COCl (Acyl Chloride), PyridineRoom temperature or gentle heating7-Methyl-5-azaspiro[2.4]heptan-7-yl esterVigorous reaction, formation of pyridinium (B92312) hydrochloride. libretexts.org
Esterification(R-CO)₂O (Acid Anhydride), Pyridine or DMAPGentle heating7-Methyl-5-azaspiro[2.4]heptan-7-yl esterSlower than with acyl chlorides.

Oxidation and Reduction Pathways

Oxidation: Tertiary alcohols, including this compound, are generally resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process. bldpharm.comorganic-chemistry.org Strong oxidizing agents under harsh conditions, such as hot, acidic potassium permanganate, can lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule rather than the formation of a ketone. Some modern methods using specialized reagents like N-heterocycle-stabilized iodanes have been developed for the mild oxidation of certain activated alcohols, but their applicability to a tertiary alcohol within this specific spirocyclic system is not well-documented. researchgate.netbeilstein-journals.org Palladium complexes with N-heterocyclic carbenes have also been studied for the aerobic oxidation of alcohols, but again, their effectiveness with tertiary alcohols is limited. nih.govacs.org

Reduction: The tertiary alcohol group in this compound is already in a reduced state and cannot be further reduced. Any reduction reactions targeting this molecule would likely affect other parts of the structure, such as a protected azacyclic nitrogen.

Dehydration and Rearrangement Processes of Spirocyclic Alcohols

Dehydration: The elimination of water from this compound to form an alkene is a common reaction, particularly under acidic conditions and with heating. libretexts.org Being a tertiary alcohol, it readily forms a relatively stable tertiary carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. acs.orgmdpi.com This reaction proceeds via an E1 mechanism. acs.orgmdpi.com The regioselectivity of the elimination will favor the formation of the most stable alkene (Zaitsev's rule), although the formation of the less substituted alkene (Hofmann product) can sometimes occur, especially with sterically hindered bases or substrates. mdpi.com Reagents like phosphorus oxychloride (POCl₃) in pyridine can also effect dehydration under milder, non-acidic conditions. mdpi.com

Rearrangement: The potential for rearrangement exists if the initially formed carbocation can rearrange to a more stable structure. However, in the case of the 7-methyl-5-azaspiro[2.4]heptan-7-yl cation, the spirocyclic nature of the framework may limit the possibilities for typical hydride or alkyl shifts that would lead to a more stable carbocation. Rearrangements involving the expansion or contraction of the spiro rings are conceivable under certain conditions but are not commonly observed.

Reactivity at the Azacyclic Nitrogen Atom

The secondary amine in the pyrrolidine (B122466) ring of this compound is nucleophilic and can readily participate in a variety of reactions.

Electrophilic Additions and Alkylation Reactions

The lone pair of electrons on the nitrogen atom makes it susceptible to attack by electrophiles.

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. This reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The synthesis of N-substituted 5-azaspiro[3.3]heptane derivatives has been reported, demonstrating the feasibility of this transformation on similar spirocyclic amine systems. acs.org

N-Acylation: The nitrogen can be acylated with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative (an amide). These reactions are generally rapid and are often performed in the presence of a base like pyridine or triethylamine.

Reaction Reagent(s) General Conditions Expected Product
N-AlkylationR-X (Alkyl Halide), Base (e.g., K₂CO₃, Et₃N)Room temperature or heating5-Alkyl-7-methyl-5-azaspiro[2.4]heptan-7-ol
N-AcylationR-COCl (Acyl Chloride), Base (e.g., Pyridine)0 °C to room temperature5-Acyl-7-methyl-5-azaspiro[2.4]heptan-7-ol
N-SulfonylationR-SO₂Cl (Sulfonyl Chloride), Base (e.g., Pyridine)0 °C to room temperature5-(Alkyl/Aryl)sulfonyl-7-methyl-5-azaspiro[2.4]heptan-7-ol

Functional Group Interconversions at Nitrogen

The secondary amine functionality can be converted into other nitrogen-containing groups. For instance, treatment with nitrous acid could potentially lead to the formation of an N-nitrosoamine, although this reaction is more typical for secondary amines in general and may have complications with this specific substrate. More synthetically useful transformations often involve the protection of the nitrogen with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can then be removed or modified in subsequent steps. The synthesis of N-Boc protected 5-azaspiro[2.4]heptane derivatives is a common strategy in medicinal chemistry. beilstein-journals.orgnih.gov

Ring-Opening and Ring-Expansion Reactions of the Spirocyclic System

There is no available scientific literature detailing the ring-opening or ring-expansion reactions specifically for this compound.

Stereochemical Implications in Reactions of the Compound

No studies have been found that investigate the stereochemical implications of reactions involving this compound.

Investigation of Reaction Kinetics and Thermodynamic Parameters

The reaction kinetics and thermodynamic parameters for transformations involving this compound have not been reported in the scientific literature.

Theoretical and Computational Studies of 7 Methyl 5 Azaspiro 2.4 Heptan 7 Ol

Investigation of Non-Covalent Interactions and Intermolecular Forces

The supramolecular assembly, physical properties, and biological interactions of 7-Methyl-5-azaspiro[2.4]heptan-7-ol are governed by a variety of non-covalent interactions. Computational studies, while not extensively reported for this specific molecule, can provide significant insights into the nature and strength of these forces by examining its structural features—a secondary amine, a tertiary alcohol, and a compact spirocyclic hydrocarbon framework. The primary non-covalent forces at play are hydrogen bonding and van der Waals interactions.

The most significant intermolecular force for this compound is hydrogen bonding. nih.gov The molecule possesses both a hydrogen bond donor (the hydroxyl group and the N-H group of the secondary amine) and a hydrogen bond acceptor (the nitrogen and oxygen lone pairs). This duality allows for the formation of robust and directional hydrogen-bonded networks. nih.govnih.gov

Theoretical models of analogous systems suggest that the most prominent interactions would be O-H···N and N-H···O hydrogen bonds, leading to the formation of dimers or larger oligomeric chains. scielo.org.zarsc.org The O-H···N interaction is generally stronger than the N-H···O interaction due to the greater polarity of the O-H bond. These interactions are crucial in defining the solid-state packing of the molecule and influence its melting point, boiling point, and solubility. nih.gov

The table below provides theoretically anticipated parameters for the primary hydrogen bonding interactions in this compound, based on computational studies of similar small organic molecules containing amine and alcohol functionalities. mdpi.commdpi.com

Interaction Type Donor-Acceptor Distance (Å) (Typical Range) Interaction Energy (kcal/mol) (Typical Range)
O-H···N2.7 - 3.14.0 - 8.0
N-H···O2.8 - 3.22.0 - 5.0
C-H···O/N3.0 - 3.80.5 - 2.5

This table presents representative data derived from computational models of analogous molecular systems and does not represent experimentally determined values for this compound.

Van der Waals forces, although weaker than hydrogen bonds, are also critical, particularly the dispersion forces arising from the hydrocarbon skeleton. The spirocyclic nature of the molecule, which imparts a rigid and three-dimensional structure, influences how closely molecules can pack together, thereby affecting the magnitude of the van der Waals interactions. enamine.net Computational analysis using methods like Hirshfeld surface analysis on analogous systems helps in visualizing and quantifying these weaker contacts. rsc.org

In the context of potential biological activity, these non-covalent interactions are paramount. The hydrogen bonding capacity allows for specific recognition at receptor binding sites, while hydrophobic interactions involving the hydrocarbon framework can contribute to binding affinity within non-polar pockets of proteins or other biological macromolecules. tandfonline.comnih.gov

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Structural Modification and Diversity Generation

The design of new molecules based on the 7-Methyl-5-azaspiro[2.4]heptan-7-ol scaffold is guided by several key principles aimed at generating structural diversity and optimizing molecular properties. A primary goal is to create molecules with increased three-dimensionality, often referred to as F(sp3)-rich compounds, which can lead to improved pharmacokinetic profiles. nih.gov The introduction of substituents on the azaspiro[2.4]heptane core allows for the exploration of chemical space and the fine-tuning of a compound's biological activity.

The inclusion of functional groups that can serve as "synthetic handles" is another critical design consideration. nih.govrsc.org These handles, such as bromo or alkynyl groups, provide opportunities for further chemical transformations, enabling the creation of a wide array of derivatives. nih.gov Moreover, the incorporation of additional rings or stereogenic centers can introduce greater structural complexity and rigidity, which can be crucial for enhancing binding affinity to biological targets. researchgate.net

Scaffold Hopping and Bioisosteric Replacements (focus on chemical modification)

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design for discovering novel compounds with similar biological activities but different core structures. researchgate.netnih.gov These approaches are particularly relevant for modifying the this compound scaffold to improve properties like synthetic accessibility, potency, and metabolic stability. nih.govu-strasbg.fr

Bioisosterism involves the substitution of one functional group with another that possesses similar physical and chemical properties, thereby retaining the desired biological activity. researchgate.netu-strasbg.fr For the azaspiro[2.4]heptane system, this could involve replacing the cyclopropane (B1198618) ring or modifying the pyrrolidine (B122466) ring. For instance, azaspiro[3.3]heptanes are considered promising surrogates for substituted piperidines, often leading to improved pharmacokinetic properties. nih.gov The development of novel strained spiro heterocycles, such as 1-oxa-2,6-diazaspiro[3.3]heptane, as potential bioisosteres for piperazine, highlights the ongoing efforts to expand the toolbox of available scaffolds. researchgate.net

Scaffold hopping takes this concept a step further by replacing the entire core scaffold of a molecule. nih.govnih.gov This can lead to the discovery of entirely new chemical classes of compounds with the potential for improved patentability and pharmacological profiles. u-strasbg.fr The systematic exploration of bioisosteric replacements and scaffold hops for the this compound framework can be guided by computational methods and a deep understanding of structure-activity relationships. researchgate.net

Preparation of Substituted Azaspiro[2.4]heptane Analogues

The synthesis of substituted azaspiro[2.4]heptane analogues is a key area of research, with various methods being developed to access these valuable building blocks. One common strategy involves the cyclization of appropriately functionalized precursors. For example, the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane has been achieved through a highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. nih.gov This method provides a key intermediate for incorporating the azaspiro[2.4]heptane moiety into larger molecules, such as quinolone antibacterial agents. nih.gov

Another approach involves the modification of existing proline derivatives. The preparation of 4-spirocyclopropyl proline derivatives, which are structurally related to the 5-azaspiro[2.4]heptane core, can be accomplished by treating a 4-exocyclic methylene-substituted proline compound with a metal carbenoid. google.com Furthermore, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, has been described, highlighting the use of phase transfer catalysis in generating these structures. mdpi.com

The synthesis of other azaspirocycles, such as azaspiro[3.3]heptanes, has also been a focus of significant effort due to their utility in drug discovery. nih.govrsc.org These syntheses often involve photochemical methods, such as the [2+2] cycloaddition of 2-isoxazoline-3-carboxylates, to construct the desired spirocyclic framework. nih.govrsc.org Additionally, practical, one-pot syntheses of functionalized 5-oxo-2-azaspiro[3.3]heptanes have been developed. researchgate.net The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been achieved through the subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles. nih.gov A scalable, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has also been reported, involving the alkylation of an aniline (B41778) with 3,3-bis(bromomethyl)oxetane. nih.gov

The table below provides an overview of some prepared substituted azaspiro[2.4]heptane analogues and related compounds.

Compound NameStarting Material(s)Key Reaction TypeReference
(S)-7-Amino-5-azaspiro[2.4]heptaneProtected ethyl 1-(2-aminoaceto)cyclopropanecarboxylatesAsymmetric Hydrogenation nih.gov
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic AcidImine analogue of glycine (B1666218)Double Allylic Alkylation mdpi.com
4-Spirocyclopropyl Proline Derivatives4-Exocyclic methylene-substituted proline compoundSimmons-Smith Reaction google.com
2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanesStyrene and 2-isoxazoline-3-carboxylates[2+2] Cycloaddition nih.govrsc.org
2-Azaspiro[3.3]heptane-derived Amino Acids1,3-bis-electrophiles and 1,1-C- or 1,1-N-bis-nucleophilesRing Closure nih.gov
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane2-Fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetaneAlkylation nih.gov
Methyl-5-(1-4-substituted phenyl ethyl)-5-azaspiro rsc.orgresearchgate.net heptane-6-carboxylateMethyl [({1-[acetyloxy) methyl] cyclopropyl} methyl) (1-phenylethyl) amino] acetateNot specified researchgate.net

Library Synthesis Approaches for Compound Exploration

To efficiently explore the chemical space around the this compound scaffold, library synthesis approaches are employed. These methods allow for the rapid generation of a large number of related compounds, facilitating the identification of structure-activity relationships and the optimization of lead compounds. DNA-Encoded Library Technology (DELT) is a powerful tool in this regard. nih.govrsc.org By attaching unique DNA tags to each molecule, vast libraries of compounds can be synthesized and screened simultaneously.

The synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis is a prime example of a library synthesis approach. nih.govrsc.org This method provides access to a previously unexplored library of azaspiro compounds with significant structural complexity. nih.gov The inclusion of various functional handles within the library members allows for further diversification and the creation of even larger and more complex compound collections. rsc.org The amenability of certain synthetic methods to be performed on a preparative scale, either individually or as part of a library, is a key consideration for their utility in drug discovery programs. researchgate.net The development of a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold also lends itself to library synthesis due to its versatility as a starting material. mdpi.com

Structure-Reactivity Relationships within the Azaspiroheptanol Family

Understanding the structure-reactivity relationships within the azaspiroheptanol family is crucial for predicting the chemical behavior of these compounds and for designing efficient synthetic routes. The reactivity of the azaspiro[2.4]heptane core can be influenced by the nature and position of substituents. For instance, the presence of electron-withdrawing or electron-donating groups can affect the nucleophilicity of the nitrogen atom and the reactivity of other functional groups within the molecule.

Computational methods can be employed to model and predict the reactivity of different azaspiroheptanol derivatives. An approach based on the representation of a chemical reaction as a condensed graph has been used to predict the rate constants of bimolecular nucleophilic substitution reactions. researchgate.net This type of modeling, which takes into account molecular fragment descriptors, temperature, and solvent parameters, can provide valuable insights into the reactivity of the azaspiroheptanol scaffold and guide the selection of reaction conditions for synthetic transformations. researchgate.net The study of aza-Reformatsky reactions of α-iminophosphonates, which can be seen as analogues to certain transformations of azaspiroheptanols, also provides an extensive profile of structure-activity relationships. mdpi.com

Applications and Utility of 7 Methyl 5 Azaspiro 2.4 Heptan 7 Ol and Its Derivatives in Chemical Research

Role as Chiral Building Blocks in Asymmetric Organic Synthesis

The inherent chirality and conformational rigidity of the 5-azaspiro[2.4]heptane framework make it an attractive scaffold for asymmetric synthesis. Derivatives of this core structure are utilized as chiral building blocks to introduce stereocenters with high fidelity in the synthesis of enantiomerically pure compounds.

A notable application is in the synthesis of non-natural amino acids. For instance, the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the industrial synthesis of the antiviral drug ledipasvir (B612246). mdpi.com An enantioselective and catalytic approach to this scaffold has been developed, highlighting the importance of these building blocks in medicinal chemistry. mdpi.com The synthesis involves a key one-pot double allylic alkylation of a glycine-derived imine in the presence of a chinchonidine-derived catalyst under phase-transfer conditions, demonstrating a pathway to these valuable proline analogues. mdpi.com

Furthermore, the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane has been achieved through a highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates. nih.gov This process, utilizing a [RuCl(benzene)(S)-SunPhos]Cl catalyst, yields high enantioselectivities (up to 98.7% ee) and provides a crucial intermediate for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety found in certain quinolone antibacterial agents. nih.gov

The versatility of this scaffold is further demonstrated by the synthesis of various derivatives, including those where the amino or hydroxyl group is modified or where substituents are introduced on the pyrrolidine (B122466) or cyclopropane (B1198618) rings. These modifications allow for the fine-tuning of steric and electronic properties, expanding their utility as chiral building blocks for a diverse range of target molecules.

Table 1: Examples of 7-Methyl-5-azaspiro[2.4]heptan-7-ol Derivatives in Asymmetric Synthesis

DerivativeSynthetic ApplicationKey Features
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidIntermediate for LedipasvirProline analogue, conformational restriction
(S)-7-amino-5-azaspiro[2.4]heptanePrecursor for quinolone antibacterial agentsChiral amine, high enantiopurity

Ligand Design and Application in Catalysis

The nitrogen atom within the 5-azaspiro[2.4]heptane ring system, along with other potential coordinating groups, makes these compounds suitable for development as chiral ligands in asymmetric catalysis. The rigid spirocyclic framework can effectively transfer chiral information from the ligand to the catalytic center, influencing the stereochemical outcome of a reaction.

While direct applications of this compound as a ligand are not extensively documented in the provided search results, the broader class of spirocyclic compounds and chiral ligands provides a strong basis for their potential. The design of chiral ligands has evolved from C2-symmetric systems to nonsymmetrical ligands, which often exhibit superior performance in various metal-catalyzed reactions. researchgate.net The 5-azaspiro[2.4]heptane scaffold is well-suited for the development of such nonsymmetrical ligands by introducing different donor atoms or functional groups.

For example, the synthesis of derivatives where the hydroxyl group of this compound is replaced by a phosphine (B1218219) or other coordinating group could lead to novel P,N-ligands. These ligands could then be applied in a range of asymmetric transformations, such as hydrogenation, hydrosilylation, and cross-coupling reactions. The stereoelectronic properties of these ligands could be fine-tuned by modifying the substituents on the spirocyclic backbone.

Precursors for the Synthesis of Complex Organic Molecules (e.g., Alkaloids, Natural Product Core Structures)

The unique and constrained geometry of the 5-azaspiro[2.4]heptane skeleton makes it an intriguing starting point for the synthesis of more complex molecular architectures, including alkaloids and the core structures of natural products. The reactivity of the fused cyclopropane ring, often acting as a donor-acceptor cyclopropane, allows for a variety of ring-opening and rearrangement reactions to construct larger ring systems and introduce further complexity. mdpi.com

Donor-acceptor cyclopropanes are known to be valuable intermediates for the synthesis of both carbocyclic and heterocyclic molecules. mdpi.com The 5-azaspiro[2.4]heptane framework, with its inherent nitrogen atom, is a pre-functionalized starting material for the synthesis of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals.

For instance, the synthesis of a cyclopropane spiro-fused with an isoxazol-5-one has been reported, showcasing the utility of spirocyclopropanes in creating novel heterocyclic systems. mdpi.com Although this example does not directly involve this compound, it illustrates the synthetic potential of the spirocyclopropane motif. The strain of the three-membered ring can be harnessed to drive reactions that would otherwise be difficult to achieve, leading to the efficient construction of intricate molecular frameworks.

Utility in the Development of Advanced Materials

The rigid and well-defined three-dimensional structure of this compound and its derivatives suggests their potential as monomers or building blocks for the creation of advanced materials with unique properties. The incorporation of such spirocyclic units into polymer backbones or as pendant groups can significantly influence the material's thermal stability, mechanical properties, and morphology.

While specific examples of this compound in advanced materials are not detailed in the provided search results, the general utility of spiro compounds in materials science is recognized. For instance, spirocyclic monomers can lead to polymers with high glass transition temperatures and improved solubility due to the disruption of chain packing.

The functional groups on the this compound scaffold, such as the hydroxyl and amino groups, provide handles for polymerization or for grafting onto other material surfaces. This could lead to the development of chiral stationary phases for chromatography, functional coatings, or materials with specific optical properties.

Application in Agrochemical Research (focused on synthetic utility, not biological product evaluation)

The synthetic utility of this compound and its derivatives extends to agrochemical research, where the development of novel and effective pesticides and herbicides often relies on the exploration of new chemical scaffolds. The introduction of the spirocyclic motif can lead to compounds with unique physicochemical properties that may enhance their uptake, transport, and efficacy.

A key application in this area is the use of the (S)-7-amino-5-azaspiro[2.4]heptane moiety as a building block for quinolone antibacterial agents. nih.gov While these are primarily for human medicine, the underlying synthetic methodology and the resulting spirocyclic amine are of interest to agrochemical research for the synthesis of new crop protection agents. The unique shape and stereochemistry of the spirocyclic fragment can be a key element in achieving selective activity against specific pests or weeds while minimizing off-target effects.

Use in Material Science Research (focused on synthetic utility, not biological product evaluation)

In material science, the synthetic utility of this compound lies in its potential as a monomer or a structural component in the design of new materials. The rigid spirocyclic core can impart unique properties to polymers and other materials.

The presence of functional groups like the hydroxyl and amino moieties on derivatives of this compound allows for their incorporation into various material architectures through polymerization or grafting. This can be exploited to create materials with tailored properties. For example, incorporating these chiral spirocyclic units could lead to the development of chiral polymers for enantioselective separations or as components in chiral sensors. The rigid structure could also contribute to enhanced thermal stability in the resulting materials. While specific research on this compound in this context is not extensively detailed in the provided results, the principles of using rigid, functionalized monomers are well-established in materials science.

Future Research Directions and Emerging Opportunities for 7 Methyl 5 Azaspiro 2.4 Heptan 7 Ol Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of azaspiro[2.4]heptane derivatives is an active area of research. nih.govnih.gov Current strategies often involve multi-step sequences, and the development of more efficient and scalable methods is a key objective. Future research will likely focus on catalytic and enantioselective approaches to access specific stereoisomers of 7-Methyl-5-azaspiro[2.4]heptan-7-ol, which are crucial for pharmaceutical applications. nih.gov

Key areas for development include:

Asymmetric Catalysis: The use of chiral catalysts, such as rhodium(I) complexes or organocatalysts, could enable the direct and highly enantioselective synthesis of the spirocyclic core. nih.govacs.org

Cascade Reactions: Designing one-pot reactions that form multiple bonds in a single operation can significantly improve efficiency and reduce waste. acs.org

Novel Annulation Strategies: Exploring new ways to construct the cyclopropane (B1198618) and pyrrolidine (B122466) rings of the azaspiro[2.4]heptane framework will be crucial for accessing diverse analogues. rsc.org

Synthetic ApproachPotential AdvantagesKey Challenges
Asymmetric HydrogenationHigh enantioselectivitySynthesis of suitable precursors
Rh(I)-Catalyzed CycloisomerizationHigh selectivity and atom economyCatalyst cost and sensitivity
Phase-Transfer CatalysisMild reaction conditions, scalabilityCatalyst efficiency and recycling

Exploration of Unconventional Reactivity and Transformations

The unique strain and electronic properties of the spirocyclic system in this compound could lead to unconventional reactivity. Future studies may investigate reactions that are not typical for simple amines or alcohols, opening up new avenues for chemical diversification. For instance, ring-opening or ring-expansion reactions of the cyclopropane moiety could provide access to novel and structurally complex scaffolds. The development of new synthetic methods often reveals unexpected reaction pathways and products. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages for the synthesis of complex molecules, including improved safety, scalability, and the ability to perform reactions under conditions that are challenging in batch processes. nih.govacs.org The integration of the synthesis of this compound and its derivatives into automated flow systems could accelerate the discovery of new bioactive compounds. researchgate.net This approach allows for rapid reaction optimization and the generation of libraries of analogues for high-throughput screening. vapourtec.com The use of continuous flow reactors can also be beneficial for handling potentially hazardous reagents or intermediates that may be involved in some synthetic routes. acs.org

Advanced Computational Design of Next-Generation Analogues

Computational modeling is an increasingly powerful tool in drug discovery and materials science. researchgate.netmdpi.com In the context of this compound, computational methods can be used to:

Predict Binding Affinities: Simulate the interaction of analogues with biological targets to guide the design of more potent and selective compounds. researchgate.net

Analyze Conformational Preferences: Understand the three-dimensional shape of different derivatives and how this influences their properties. researchgate.netenamine.net

Elucidate Reaction Mechanisms: Study the transition states of potential synthetic reactions to optimize conditions and predict outcomes. researchgate.net

By combining computational design with synthetic efforts, researchers can more efficiently explore the chemical space around the this compound scaffold and identify promising candidates for various applications. tandfonline.com

Potential for Supramolecular Chemistry and Self-Assembly

The rigid, three-dimensional structure of this compound makes it an interesting building block for supramolecular chemistry. The nitrogen and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, potentially leading to the formation of well-ordered, self-assembled structures. Future research could explore the use of this compound in the construction of:

Molecular Cages and Capsules: For applications in guest encapsulation and transport.

Functional Materials: With tailored optical, electronic, or catalytic properties.

Self-Assembled Monolayers: On surfaces to modify their properties.

The ability to form stable, self-assembled systems could open up new possibilities for this class of compounds beyond traditional applications. acs.org

New Applications in Non-Traditional Chemical Fields

While the primary focus for many spirocyclic compounds is in medicinal chemistry, their unique properties may also be valuable in other areas. mdpi.comresearchgate.netgoogle.com For this compound, potential non-traditional applications could include:

Materials Science: As a component of polymers or functional coatings with specific mechanical or optical properties. The rigid spirocyclic core could impart desirable characteristics to these materials. sigmaaldrich.com

Photochromic Molecules: The spirocyclic structure could be incorporated into molecules that change their properties upon exposure to light, with potential uses in optical data storage or smart windows. mdpi.com

Agrochemicals: The development of new pesticides or herbicides based on this scaffold could offer novel modes of action. tandfonline.com

The exploration of these non-traditional fields will require interdisciplinary collaborations and a willingness to look beyond the established applications of spirocyclic compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.